molecular formula C3H9Br3N6 B14480614 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triamine CAS No. 65235-77-0

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triamine

Cat. No.: B14480614
CAS No.: 65235-77-0
M. Wt: 368.86 g/mol
InChI Key: RFCLPMMXJYOPRH-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triamine is a brominated derivative of triazine, a heterocyclic compound containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triamine can be synthesized through the bromination of 1,3,5-triazinane-2,4,6-triamine. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions on the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-tribromo-1,3,5-triazinane-2,4,6-triamine involves its interaction with molecular targets and pathways. The bromine atoms on the triazine ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4,6-triamine (Melamine): A widely used compound in the production of resins and plastics.

    1,3,5-Triazine-2,4,6-trione (Cyanuric Acid): Used in the production of disinfectants and herbicides.

    1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione (Triallyl Isocyanurate): Employed as a crosslinking agent in polymer synthesis.

Uniqueness

1,3,5-Tribromo-1,3,5-triazinane-2,4,6-triamine is unique due to the presence of bromine atoms, which impart distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable for specific applications where brominated compounds are desired.

Properties

CAS No.

65235-77-0

Molecular Formula

C3H9Br3N6

Molecular Weight

368.86 g/mol

IUPAC Name

1,3,5-tribromo-1,3,5-triazinane-2,4,6-triamine

InChI

InChI=1S/C3H9Br3N6/c4-10-1(7)11(5)3(9)12(6)2(10)8/h1-3H,7-9H2

InChI Key

RFCLPMMXJYOPRH-UHFFFAOYSA-N

Canonical SMILES

C1(N(C(N(C(N1Br)N)Br)N)Br)N

Origin of Product

United States

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